molecular formula C6H8N2S2 B13079703 5-Ethyl-1,3-thiazole-2-carbothioamide

5-Ethyl-1,3-thiazole-2-carbothioamide

Cat. No.: B13079703
M. Wt: 172.3 g/mol
InChI Key: KXACNPNGFJENTP-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. Thiazole derivatives, including this compound, are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-thiazole-2-carbothioamide typically involves the reaction of thiosemicarbazide with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1,3-thiazole-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-thiazole-2-carbothioamide
  • 5-Propyl-1,3-thiazole-2-carbothioamide
  • 5-Butyl-1,3-thiazole-2-carbothioamide

Uniqueness

5-Ethyl-1,3-thiazole-2-carbothioamide is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

5-ethyl-1,3-thiazole-2-carbothioamide

InChI

InChI=1S/C6H8N2S2/c1-2-4-3-8-6(10-4)5(7)9/h3H,2H2,1H3,(H2,7,9)

InChI Key

KXACNPNGFJENTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)C(=S)N

Origin of Product

United States

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